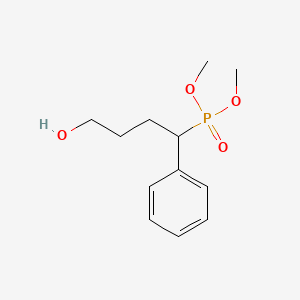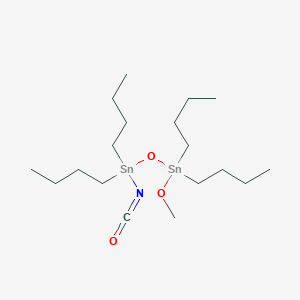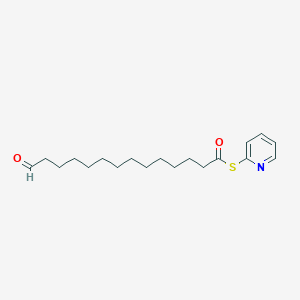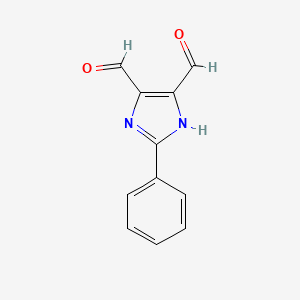
(1-Hydroxy-3-phenylpropyl)(triphenyl)phosphanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Hydroxy-3-phenylpropyl)(triphenyl)phosphanium chloride is an organophosphorus compound that features a phosphonium cation
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hydroxy-3-phenylpropyl)(triphenyl)phosphanium chloride typically involves the reaction of triphenylphosphine with a suitable halide precursor. One common method is the reaction of triphenylphosphine with 1-chloro-3-phenylpropane under controlled conditions to form the phosphonium salt . The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the phosphonium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(1-Hydroxy-3-phenylpropyl)(triphenyl)phosphanium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to regenerate the triphenylphosphine and the corresponding alcohol.
Substitution: The chloride ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Triphenylphosphine oxide and the corresponding ketone or aldehyde.
Reduction: Triphenylphosphine and the corresponding alcohol.
Substitution: Various phosphonium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1-Hydroxy-3-phenylpropyl)(triphenyl)phosphanium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the Wittig reaction to form alkenes.
Biology: The compound can be used to study the effects of phosphonium salts on biological systems.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the synthesis of polymers and other materials where phosphonium salts are required.
Mecanismo De Acción
The mechanism of action of (1-Hydroxy-3-phenylpropyl)(triphenyl)phosphanium chloride involves the formation of a phosphonium ylide, which can then react with various electrophiles. The phosphonium ylide is stabilized by the resonance structure, allowing it to participate in nucleophilic addition reactions . The molecular targets and pathways involved depend on the specific reaction and the electrophile used.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in various chemical reactions.
Triphenylphosphine oxide: The oxidized form of triphenylphosphine.
(3-Chloro-1-propyl)benzene: A precursor used in the synthesis of (1-Hydroxy-3-phenylpropyl)(triphenyl)phosphanium chloride.
Uniqueness
This compound is unique due to its ability to form stable phosphonium ylides, which are valuable intermediates in organic synthesis. Its structure allows for versatile reactivity, making it a useful compound in various chemical transformations.
Propiedades
Número CAS |
137516-55-3 |
|---|---|
Fórmula molecular |
C27H26ClOP |
Peso molecular |
432.9 g/mol |
Nombre IUPAC |
(1-hydroxy-3-phenylpropyl)-triphenylphosphanium;chloride |
InChI |
InChI=1S/C27H26OP.ClH/c28-27(22-21-23-13-5-1-6-14-23)29(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20,27-28H,21-22H2;1H/q+1;/p-1 |
Clave InChI |
QWQGUJMNYHISKH-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)CCC(O)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate](/img/structure/B14277731.png)



![N-[2-(3-methoxyphenyl)ethyl]butanamide](/img/structure/B14277765.png)




![[Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane)](/img/structure/B14277789.png)


